![molecular formula C13H14O3 B1325466 3-Carboethoxyphenyl cyclopropyl ketone CAS No. 878745-20-1](/img/structure/B1325466.png)
3-Carboethoxyphenyl cyclopropyl ketone
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Overview
Description
3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .
Molecular Structure Analysis
The molecular structure of 3-Carboethoxyphenyl cyclopropyl ketone is represented by the linear formula C13H14O3 .Chemical Reactions Analysis
Cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical And Chemical Properties Analysis
3-Carboethoxyphenyl cyclopropyl ketone is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .Scientific Research Applications
Cycloaddition Reactions
This compound is utilized in cycloaddition reactions, which are pivotal in constructing cyclic, polycyclic, or bridged cyclic products. These reactions are essential for asymmetric synthesis of cyclic frameworks and serve as building blocks for natural products .
Ring-Opening Cyanation
An innovative application involves a triple catalytic ring-opening cyanation reaction of cyclopropyl ketones. This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis, enabling selective cleavage of carbon–carbon bonds .
Ketone Synthesis from Carboxylic Acids
Researchers have explored using carboxylic acids directly as latent electrophiles in cross-coupling reactions to simplify and upgrade ketone synthesis, offering a novel approach to ketone production .
Chemoenzymatic Assembly
An engineered variant of sperm whale myoglobin facilitates the highly diastereo- and enantioselective construction of chiral cyclopropane scaffolds via olefin cyclopropanation, using a diazoketone carbene donor reagent .
Catalytic Formal [3 + 2] Cycloadditions
Alkyl cyclopropyl ketones, such as 3-Carboethoxyphenyl cyclopropyl ketone, are versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes, alkynes, and enyne partners, efficiently yielding complex, sp3-rich products .
Mechanism of Action
Future Directions
While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .
properties
IUPAC Name |
ethyl 3-(cyclopropanecarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUIDONJVHHDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642490 |
Source
|
Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxyphenyl cyclopropyl ketone | |
CAS RN |
878745-20-1 |
Source
|
Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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